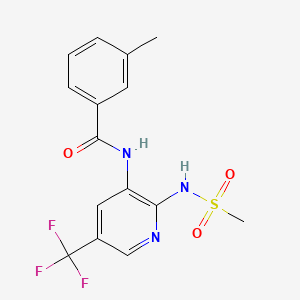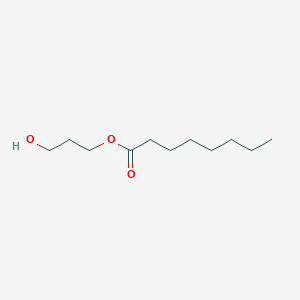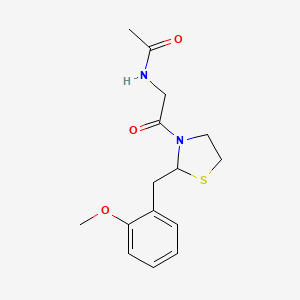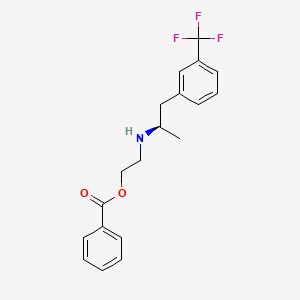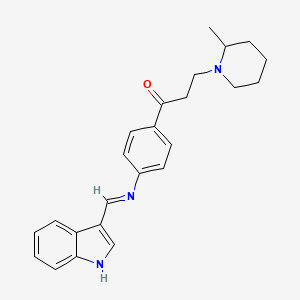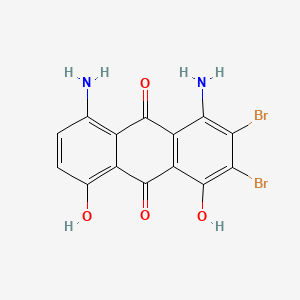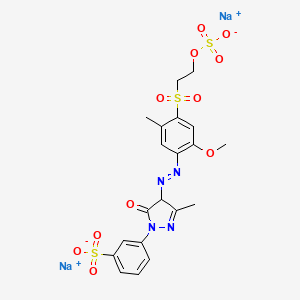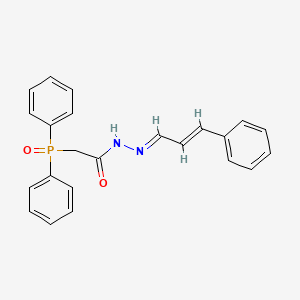
2,2'-((Dibutylgermylene)dithio)bis(1-propylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine): is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dibutylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Reactions are usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other organogermanium compounds.
Mécanisme D'action
The mechanism of action of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Active Sites: The germanium and sulfur atoms can coordinate with metal ions in enzyme active sites, affecting their activity.
Redox Reactions: The compound can participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((Dibutylgermylene)dithio)bis(ethylamine): Similar structure but with ethylamine instead of propylamine.
2,2’-Dithiobis(benzothiazole): Contains sulfur and nitrogen atoms but lacks germanium.
Uniqueness
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential biological activities not found in similar sulfur-nitrogen compounds.
Propriétés
Numéro CAS |
91485-95-9 |
|---|---|
Formule moléculaire |
C14H34GeN2S2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
2-[1-aminopropan-2-ylsulfanyl(dibutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H34GeN2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
Clé InChI |
GHWVCKWOOLNEKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge](CCCC)(SC(C)CN)SC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


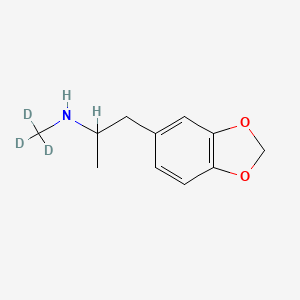
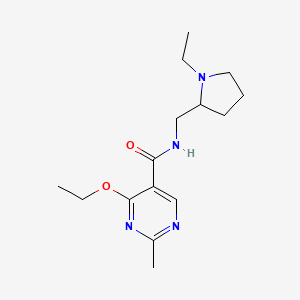
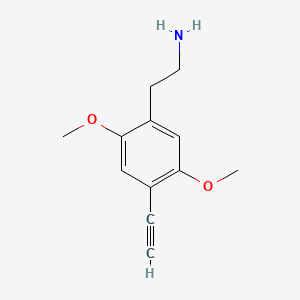
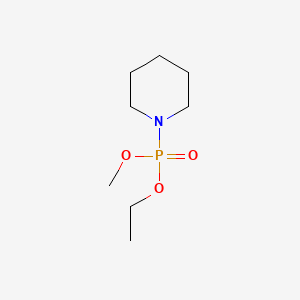
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
